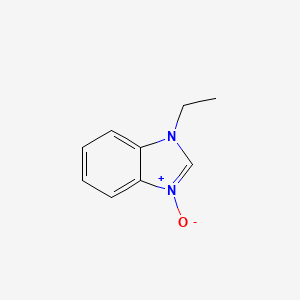
1-ethyl-1H-benzimidazole 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole,1-ethyl-,3-oxide(9CI) is a heterocyclic aromatic organic compound. It consists of a benzimidazole core structure, which is a bicyclic system formed by the fusion of benzene and imidazole rings. The compound is further modified by the addition of an ethyl group at the nitrogen atom and an oxide group at the third position of the imidazole ring. This structural modification imparts unique chemical and physical properties to the compound.
准备方法
The synthesis of 1H-Benzimidazole,1-ethyl-,3-oxide(9CI) typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.
Oxidation: The final step involves the oxidation of the benzimidazole derivative to introduce the oxide group at the third position. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production.
化学反应分析
1H-Benzimidazole,1-ethyl-,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol or amine.
Substitution: The ethyl group and other substituents on the benzimidazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Benzimidazole,1-ethyl-,3-oxide(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Benzimidazole,1-ethyl-,3-oxide(9CI) involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The oxide group plays a crucial role in its reactivity and binding affinity, enhancing its effectiveness as a bioactive molecule.
相似化合物的比较
1H-Benzimidazole,1-ethyl-,3-oxide(9CI) can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole,3-oxide: Lacks the ethyl group, resulting in different chemical and biological properties.
1H-Benzimidazole,1-methyl-,3-oxide: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
1H-Benzimidazole,1-ethyl-: Lacks the oxide group, affecting its oxidation-reduction potential and bioactivity.
The unique combination of the ethyl and oxide groups in 1H-Benzimidazole,1-ethyl-,3-oxide(9CI) imparts distinct properties that make it valuable for various applications.
生物活性
1-Ethyl-1H-benzimidazole 3-oxide is a compound belonging to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, are known for their broad spectrum of pharmacological properties. These compounds exhibit various activities, such as:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
- Antiparasitic
The structural framework of benzimidazoles allows for modifications that can enhance their biological efficacy and selectivity against specific targets.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives possess notable antimicrobial properties. For instance, studies have reported that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various benzimidazole compounds indicate their effectiveness compared to standard antibiotics.
| Compound | MIC (µg/ml) | Bacteria |
|---|---|---|
| This compound | 50 | S. aureus |
| Compound A | 62.5 | E. coli |
| Compound B | 12.5 | S. typhi |
These findings suggest that modifications in the benzimidazole structure can lead to enhanced antibacterial activity, making these compounds potential candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, it has been shown to induce apoptosis in cancer cell lines, such as MCF7 and U87 glioblastoma cells, with IC50 values indicating significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 25.72 ± 3.95 |
| Compound C | U87 | 45.2 ± 13.0 |
These results highlight the compound's potential as a chemotherapeutic agent .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells, including enzymes and receptors involved in critical signaling pathways. This interaction can lead to modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of benzimidazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the benzimidazole ring can significantly impact their pharmacological properties:
- Substituents : The presence of electron-withdrawing or electron-donating groups can enhance or reduce activity.
- Alkyl Groups : Variations in alkyl chain length and branching can influence solubility and bioavailability.
Case Studies
Several case studies have illustrated the effectiveness of benzimidazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of benzimidazole derivatives against resistant bacterial strains, demonstrating superior activity compared to conventional antibiotics .
- Cancer Treatment : In vivo studies involving tumor-bearing mice showed that treatment with benzimidazole derivatives resulted in significant tumor suppression compared to control groups .
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
1-ethyl-3-oxidobenzimidazol-3-ium |
InChI |
InChI=1S/C9H10N2O/c1-2-10-7-11(12)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI 键 |
GPMPYDDVJQUQGE-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=[N+](C2=CC=CC=C21)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















